Cas no 1805287-22-2 (6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine)
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine
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- Inchi: 1S/C7H8BrF2N3/c8-2-3-1-4(6(9)10)5(11)7(12)13-3/h1,6H,2,11H2,(H2,12,13)
- InChI Key: STVBSTXZLFSKMW-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(F)F)C(=C(N)N=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 1
- Topological Polar Surface Area: 64.9
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074064-250mg |
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine |
1805287-22-2 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029074064-500mg |
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine |
1805287-22-2 | 97% | 500mg |
$798.70 | 2022-04-01 | |
| Alichem | A029074064-1g |
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine |
1805287-22-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine
Introduction to 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine (CAS No. 1805287-22-2)
6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine (CAS No. 1805287-22-2) is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, characterized by its bromomethyl and difluoromethyl substituents on a pyridine backbone, has garnered significant attention due to its utility in constructing complex molecular architectures. The presence of both amino and bromomethyl groups makes it a valuable building block for further functionalization, enabling the synthesis of a wide range of derivatives with potential biological activity.
The bromomethyl group at the 6-position of the pyridine ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional moieties. This reactivity is particularly useful in medicinal chemistry, where such intermediates are often employed to generate novel scaffolds for drug discovery. Additionally, the difluoromethyl group at the 4-position introduces electronic and steric effects that can influence the pharmacokinetic properties of resulting compounds.
Recent advancements in synthetic methodologies have highlighted the importance of 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine in the development of new therapeutic agents. For instance, studies have demonstrated its role in the synthesis of kinase inhibitors, where the pyridine core is a common pharmacophore. The amino groups at the 2- and 3-positions offer further opportunities for derivatization, enabling the fine-tuning of molecular properties such as solubility and binding affinity.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The structural features of 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine make it a suitable precursor for developing novel pesticides and herbicides. The ability to introduce diverse functional groups allows researchers to tailor the compound's biological activity toward specific targets, enhancing its efficacy in crop protection.
The synthesis of 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation, amination, and fluorination reactions to introduce the characteristic substituents. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making it possible to produce this intermediate in higher yields with fewer byproducts.
One notable application of this compound is in the development of antiviral agents. The pyridine scaffold is frequently found in antiviral drugs due to its ability to interact with biological targets such as enzymes and receptors. By incorporating fluorinated and brominated moieties, researchers can enhance the binding affinity and metabolic stability of antiviral compounds. Recent studies have shown that derivatives of 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine exhibit potent activity against certain viral strains, highlighting its potential as a lead compound.
The growing interest in fluorinated compounds has also driven innovation in synthetic strategies for 6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine. Fluorochemicals are known for their unique electronic properties and biological activity, making them valuable in drug design. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of difluoromethyl groups into complex molecules. These methods have been instrumental in producing derivatives with enhanced pharmacological profiles.
In conclusion,6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine (CAS No. 1805287-22-2) represents a critical intermediate with broad applications across pharmaceuticals and agrochemicals. Its structural versatility and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies,6-(Bromomethyl)-2,3-diamino-4-(difluoromethyl)pyridine will undoubtedly remain at the forefront of molecular innovation.
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